Lipoamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDDURTIIUXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046541 | |
| Record name | DL-Lipoamide | |
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Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Alfa Aesar MSDS], Solid | |
| Record name | Lipoamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Lipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
940-69-2, 3206-73-3 | |
| Record name | Lipoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-69-2 | |
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| Record name | Lipoamide | |
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| Record name | Thioctamide | |
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| Record name | lipoamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759236 | |
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| Record name | 3206-73-3 | |
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| Record name | DL-Lipoamide | |
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| Record name | 5-(1,2-dithiolan-3-yl)valeramide | |
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| Record name | 5-(dithiolan-3-yl)valeramide | |
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| Record name | THIOCTIC ACID AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1GT04827L | |
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| Record name | Lipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.0 - 129.0 °C | |
| Record name | Lipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Roles of Lipoamide in Metabolic Regulation
Lipoamide in the Pyruvate (B1213749) Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix of eukaryotic cells. It acts as a critical link between glycolysis and the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate into acetyl-CoA, carbon dioxide, and NADH. gusc.lvwikipedia.orgcore.ac.ukcreative-enzymes.comresearchgate.net The PDC is composed of multiple copies of three main catalytic enzymes: pyruvate dehydrogenase (E1), dihydrothis compound (B1198117) acetyltransferase (E2), and dihydrothis compound dehydrogenase (E3). gusc.lvwikipedia.orgcore.ac.ukcreative-enzymes.com this compound is a required coenzyme for PDC activity, covalently attached to the E2 subunit. gusc.lvlibretexts.orgontosight.ai
Mechanism of Pyruvate Decarboxylation and Acyl Transfer
The conversion of pyruvate to acetyl-CoA by the PDC is a multi-step process involving the coordinated action of the three enzymatic components and their cofactors, including this compound. core.ac.uklibretexts.org The reaction begins with the E1 subunit, which catalyzes the oxidative decarboxylation of pyruvate. gusc.lvwikipedia.orgcore.ac.ukcreative-enzymes.com Thiamine (B1217682) pyrophosphate (TPP), a cofactor bound to E1, cleaves the Cα-C(=O) bond of pyruvate, producing CO₂ and a hydroxyethyl-TPP intermediate. gusc.lvwikipedia.orglibretexts.org
Subsequently, the hydroxyethyl (B10761427) group is transferred from TPP on E1 to the oxidized disulfide form of this compound, which is covalently attached to the E2 subunit. gusc.lvlibretexts.org This transfer involves the reductive acetylation of this compound, resulting in the formation of acetyldihydrothis compound and the reduction of the this compound disulfide bond. gusc.lvlibretexts.org The this compound, acting as a "swinging arm" due to its flexible linkage to a lysine (B10760008) residue on E2, moves the acetyl group to the active site of the E2 subunit. gusc.lvcore.ac.ukbiorxiv.org Within the E2 active site, the acetyl group is transferred from acetyldihydrothis compound to coenzyme A (CoA), forming acetyl-CoA, the product that enters the TCA cycle. gusc.lvcore.ac.ukcreative-enzymes.comlibretexts.orgfiveable.me This step regenerates the reduced form of this compound (dihydrothis compound) on E2. gusc.lvlibretexts.org
Finally, the E3 subunit, dihydrothis compound dehydrogenase, reoxidizes the reduced dihydrothis compound back to its oxidized disulfide form, allowing the catalytic cycle to continue. gusc.lvcore.ac.ukcreative-enzymes.comlibretexts.org E3 uses FAD as a cofactor to reoxidize dihydrothis compound, and the reduced FADH₂ on E3 is then reoxidized by NAD⁺, producing NADH. gusc.lvcore.ac.uklibretexts.org
Role of this compound in PDC Activity and Regulation
This compound is covalently attached to the E2 subunit (dihydrolipoyl transacetylase) of the PDC through an amide linkage to the ε-amino group of a specific lysine residue. gusc.lvlibretexts.orgontosight.aiebi.ac.uknih.govaai.orgnih.gov This process, known as lipoylation, is a post-translational modification essential for the function of the E2 subunit and, consequently, the entire PDC. gusc.lvnih.govnih.gov The lipoylated lysine residue and the attached this compound are located within flexible lipoyl domains of the E2 protein. core.ac.ukbiorxiv.orgaai.org These domains act as the "swinging arms" that facilitate the movement of intermediates between the active sites of E1, E2, and E3 within the multi-enzyme complex. gusc.lvcore.ac.ukbiorxiv.org Human PDC-E2 contains two lipoyl domains, both of which can be lipoylated and are required for efficient substrate transfer, especially under high-energy demand conditions. core.ac.ukbiorxiv.orgnih.gov
The lipoylated E2 subunit serves as the central core of the PDC in bacteria, and along with the E3-binding protein (BP) in eukaryotes, forms the structural basis for the complex's assembly. core.ac.uknih.govresearchgate.net The E1 and E3 subunits bind non-covalently to specific domains on the E2 (and BP in eukaryotes) core. core.ac.uknih.govresearchgate.net
The activity of the PDC is subject to complex regulation, primarily through reversible phosphorylation of the E1α subunit. wikipedia.orgontosight.ainih.govufl.edutaylorandfrancis.com Phosphorylation at specific serine residues on E1α, catalyzed by pyruvate dehydrogenase kinases (PDKs), inactivates the complex. wikipedia.orgontosight.ainih.govtaylorandfrancis.com Conversely, dephosphorylation of these residues, catalyzed by pyruvate dehydrogenase (this compound) phosphatases (PDPs), reactivates the PDC. ontosight.ainih.govontosight.aiwikipedia.org
PDPs are enzymes that specifically remove the inhibitory phosphate (B84403) groups from the E1 component, thereby increasing PDC activity. ontosight.aiontosight.aiwikipedia.org This phosphatase activity is crucial for activating the PDC when cellular energy demands are high, allowing for increased flux of pyruvate into the TCA cycle. ontosight.aiontosight.ai The regulation of PDP activity itself is influenced by various factors, including calcium ions, magnesium ions, insulin (B600854), and other signaling molecules, allowing for fine-tuned control of PDC activity in response to the cell's metabolic state. ontosight.ainih.govontosight.aiwikipedia.org
Dysregulation of PDC activity, often involving alterations in the function or levels of its components, including this compound, is implicated in various disease states. ebi.ac.uknih.govontosight.aiontosight.aiuniprot.orgwikipedia.org Deficiencies in the enzymes of the PDC, including mutations in the genes encoding the E1, E2, or E3 subunits, or enzymes involved in lipoylation, can lead to a group of metabolic disorders known as pyruvate dehydrogenase complex deficiency (PDCD). fiveable.meufl.eduuniprot.orgwikipedia.org PDCD is characterized by the accumulation of pyruvate and lactate, leading to lactic acidosis and severe neurological dysfunction, as the central nervous system is highly dependent on oxidative metabolism. ufl.eduuniprot.orgwikipedia.org
Regulation by Pyruvate Dehydrogenase (this compound) Phosphatase Activity
This compound in the Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC)
The alpha-ketoglutarate dehydrogenase complex (KGDHC), also known as the 2-oxoglutarate dehydrogenase complex (OGDHC), is a vital enzyme complex in the mitochondrial matrix. wikipedia.org It catalyzes a critical step in the tricarboxylic acid (TCA) cycle, linking it to oxidative phosphorylation. wikipedia.orgnih.govnih.gov KGDHC is a large, multi-subunit complex composed of multiple copies of three distinct enzymes: alpha-ketoglutarate dehydrogenase (E1k), dihydrothis compound succinyltransferase (E2k), and dihydrothis compound dehydrogenase (E3). mdpi.comnih.govpan.pl this compound is covalently bound to the E2k subunit and is essential for the catalytic activity of the entire complex. nih.govebi.ac.uk
Mechanism of Alpha-Ketoglutarate Oxidative Decarboxylation
α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺ nih.govmdpi.comresearchgate.net
The reaction proceeds through a series of steps involving the transfer of intermediates between the active sites of the three subunits, facilitated by the this compound arm of the E2 subunit. nih.govebi.ac.uk
Role of this compound in KGDHC Activity and Regulation
This compound, covalently attached to a lysine residue on the E2 subunit, acts as a flexible swinging arm that visits the active sites of the E1, E2, and E3 subunits, transferring intermediates during the catalytic cycle. nih.govebi.ac.uk This spatial arrangement and the redox properties of the this compound are central to KGDHC function and regulation.
This compound is attached to the E2 (dihydrothis compound succinyltransferase) subunit through a stable amide bond with the ε-amino group of a specific lysine residue. nih.govebi.ac.uk This process, known as lipoylation, is a post-translational modification that is crucial for the assembly and function of the KGDHC. The lipoyl domain on the E2 subunit, to which this compound is attached, is connected to the catalytic core by a flexible linker, allowing the this compound arm to move between the active sites of the E1, E2, and E3 subunits. nih.gov
The catalytic mechanism of KGDHC involves a coordinated interplay between the three subunits and the this compound cofactor on E2.
E1 (Alpha-Ketoglutarate Dehydrogenase): The E1 subunit, containing thiamine pyrophosphate (TPP), catalyzes the oxidative decarboxylation of alpha-ketoglutarate. nih.govmdpi.com The hydroxyalkyl intermediate formed on TPP is then transferred to the oxidized this compound on the E2 subunit. nih.govmdpi.com
E2 (Dihydrothis compound Succinyltransferase): The this compound arm on E2 accepts the succinyl group from the E1-TPP intermediate, becoming succinyldihydrothis compound. nih.govebi.ac.uk The E2 subunit then catalyzes the transfer of the succinyl group to Coenzyme A, forming succinyl-CoA and reduced dihydrothis compound. nih.gov The E2 subunit forms the structural core of the complex, with E1 and E3 subunits bound to it. mdpi.comnih.govresearchgate.net
E3 (this compound Dehydrogenase): The reduced dihydrothis compound on E2 is reoxidized by the E3 subunit, which contains FAD. nih.govnih.gov This reaction reduces FAD to FADH₂, and the electrons are then transferred from FADH₂ to NAD⁺, producing NADH and regenerating the oxidized this compound on E2, ready for another catalytic cycle. nih.govnih.gov The E3 subunit is shared among other α-ketoacid dehydrogenase complexes, such as the pyruvate dehydrogenase complex. wikipedia.orgpan.plnih.gov
The dynamic interaction and substrate channeling between these subunits, mediated by the flexible this compound arm, ensure efficient and sequential catalysis.
The this compound cofactor on the E2 subunit is highly sensitive to the cellular redox state due to its disulfide bond. nih.govmdpi.com The reversible oxidation and reduction of this disulfide are integral to the catalytic cycle. nih.gov However, under conditions of oxidative stress, the this compound can become a target for irreversible modification, leading to enzyme inactivation. nih.govresearchgate.net
KGDHC is known to be a significant source of reactive oxygen species (ROS) in mitochondria, particularly generated by the E3 subunit. nih.govnih.govmdpi.com The activity of KGDHC and the redox state of its this compound are tightly regulated and also influence the production of ROS. nih.govmdpi.comjneurosci.org Oxidative modifications, such as glutathionylation of the this compound thiols on the E2 subunit, can occur under oxidative stress. nih.govresearchgate.netresearchgate.net This modification can reversibly inhibit KGDHC activity and is suggested to be a protective mechanism against further irreversible oxidative damage. wikipedia.orgnih.govresearchgate.netresearchgate.net However, severe oxidative stress can lead to irreversible oxidation of the this compound, contributing to persistent enzyme dysfunction. mdpi.comresearchgate.net
Dysfunction of KGDHC has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease. nih.govmdpi.comjneurosci.org Reduced KGDHC activity is a common finding in the brains of patients with these conditions. researchgate.net
The sensitivity of KGDHC, particularly the this compound cofactor, to oxidative stress is thought to play a significant role in its dysregulation in neurodegenerative disorders. nih.govnih.govnih.govresearchgate.net Increased oxidative stress in the brain, a hallmark of many neurodegenerative diseases, can lead to oxidative modification and inactivation of KGDHC. nih.govnih.govresearchgate.net For instance, studies have shown that the toxic amyloid-β peptide, which accumulates in AD brains, can increase oxidative stress and directly inhibit KGDHC. nih.gov Oxidative modifications of the this compound on the E2 subunit, such as succination by elevated fumarate (B1241708) levels or glutathionylation, have been linked to reduced KGDHC activity in models of neurodegeneration. researchgate.netbiorxiv.orgbiorxiv.org This impaired activity contributes to mitochondrial dysfunction, reduced ATP production, and increased oxidative stress, creating a vicious cycle that exacerbates neuronal damage. nih.govbiorxiv.org
Redox Regulation and Sensitivity to Oxidative Stress
This compound in the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)
The branched-chain alpha-keto acid dehydrogenase complex (BCKDH) is a large, multi-subunit enzyme located on the mitochondrial inner membrane. It plays a vital, irreversible, and rate-controlling role in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. frontiersin.orgwikipedia.orgfrontiersin.orgnih.govnih.gov The complex catalyzes the oxidative decarboxylation of the branched-chain alpha-keto acids (BCKAs) derived from these amino acids, converting them into their respective branched-chain acyl-CoA derivatives, CO2, and NADH. frontiersin.orgwikipedia.orgfrontiersin.orgnih.govmdpi.comontosight.ai
Mechanism of Branched-Chain Alpha-Keto Acid Catabolism
The catabolism of BCAAs begins with a reversible transamination step, primarily occurring in skeletal muscle, catalyzed by branched-chain aminotransferases (BCAT), which converts BCAAs to their corresponding BCKAs. frontiersin.orgfrontiersin.orgnih.govmdpi.com These BCKAs are then released into circulation and transported to tissues like the liver, where the BCKDH complex catalyzes the subsequent irreversible oxidative decarboxylation. frontiersin.org
The BCKDH complex facilitates this three-step reaction through the coordinated action of its three main catalytic components: E1, E2, and E3. frontiersin.orgwikipedia.orgfrontiersin.orgontosight.aiuniprot.org
E1 (Branched-Chain Alpha-Keto Acid Decarboxylase): This subunit initiates the process by decarboxylating the BCKA, utilizing thiamine pyrophosphate (TPP) as a cofactor. wikipedia.orgontosight.ai
E2 (this compound Acyltransferase): This central subunit, containing covalently bound this compound, accepts the acyl group from E1 and transfers it to coenzyme A (CoA), forming branched-chain acyl-CoA. wikipedia.orgontosight.aiuniprot.org
E3 (this compound Dehydrogenase): This subunit, shared with other mitochondrial alpha-keto acid dehydrogenase complexes like pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, re-oxidizes the reduced this compound on E2, using FAD as a cofactor and reducing NAD+ to NADH. wikipedia.orgontosight.ainih.gov
Role of this compound in BCKDH Activity and Regulation
This compound, covalently attached to the E2 subunit, is essential for the catalytic activity of the BCKDH complex. wikipedia.orgnih.govbiorxiv.org It acts as a "swinging arm," facilitating the transfer of intermediates between the active sites of the E1, E2, and E3 subunits. wikipedia.org This mobility is crucial for the coordinated multi-step reaction catalyzed by the complex. wikipedia.org
Post-Translational Modification via Lipoylation on E2 (this compound Acyltransferase) Subunit
The E2 subunit, also known as dihydrothis compound branched-chain transacylase (DBT), forms the structural core of the BCKDH complex. uniprot.orghmdb.cauniprot.org this compound is covalently attached to a specific lysine residue on the lipoyl-bearing domain of the E2 subunit through an amide bond, a post-translational modification known as lipoylation. nih.govbiorxiv.orgoup.com This lipoylated domain is connected to the inner-core domain of E2 by flexible linkers, allowing it to move between the active sites of the other subunits. wikipedia.org Full lipoylation of the E2 subunit is necessary for maximal decarboxylation activity of the BCKDH complex. frontiersin.org
Interactions with E1 (Branched-Chain Alpha-Keto Acid Decarboxylase) and E3 (this compound Dehydrogenase) Subunits
The BCKDH complex is assembled around the E2 core, with multiple copies of the E1 (BCKDHA and BCKDHB subunits) and E3 (DLD) subunits non-covalently linked to it. uniprot.orguniprot.orgresearchgate.net The lipoyl domain of E2 interacts sequentially with the active sites of E1, E2 (itself, for acyl transfer), and E3 to carry out the complete catalytic cycle. wikipedia.orgnih.gov
The E1 subunit catalyzes the decarboxylation and reductive acylation of the lipoyl moiety on E2. wikipedia.org The E2 subunit then catalyzes the transfer of the acyl group from the lipoyl moiety to CoA. wikipedia.org Finally, the E3 subunit re-oxidizes the reduced lipoyl group on E2, regenerating it for further catalytic cycles. wikipedia.org The interaction between BCAT2 and the E1 subunit of BCKDH in mitochondria can form a metabolon, potentially allowing for the channeling of BCKAs from BCAT2 to BCKDHA. researchgate.net
Regulation by Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase and Phosphatase
BCKDH activity is tightly regulated through a phosphorylation/dephosphorylation cycle, primarily controlled by two regulatory enzymes associated with the complex: branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) and protein phosphatase 2Cm (PP2Cm, also known as PPM1K). frontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.netportlandpress.comoup.com
BCKDK phosphorylates specific serine residues (e.g., Ser293 and Ser303 in the E1 alpha subunit) on the E1 subunit, leading to the inactivation of the BCKDH complex. frontiersin.orgresearchgate.netbiorxiv.orgresearchgate.netoup.comuniprot.org This phosphorylation prevents the lipoyl domain of E2 from properly interacting with the E1 active site. nih.gov BCKDK activity is regulated by the levels of BCKAs; for example, alpha-ketoisocaproate, derived from leucine, inhibits BCKDK, thus activating BCKDH. frontiersin.orgportlandpress.com The E2 subunit also interacts with BCKDK, augmenting its kinase activity and stability. nih.gov
Conversely, PPM1K dephosphorylates the E1 subunit, reactivating the BCKDH complex. frontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgresearchgate.netoup.com PPM1K is also associated with the E2 subunit. uniprot.orguniprot.orgbiorxiv.org The balance between BCKDK and PPM1K activities, influenced by nutritional status and BCAA levels, determines the phosphorylation state and thus the activity of the BCKDH complex. frontiersin.orgresearchgate.net
Table 1: Regulation of BCKDH Activity
| Regulatory Enzyme | Action on BCKDH E1 Subunit | Effect on BCKDH Activity | Influenced by |
| BCKDH Kinase (BCKDK) | Phosphorylation (e.g., Ser293, Ser303) | Inactivation | BCKA levels (inhibited by high levels) frontiersin.orgportlandpress.com, Interaction with E2 nih.gov |
| Protein Phosphatase 2Cm (PPM1K) | Dephosphorylation | Activation | Interaction with E2 uniprot.orguniprot.orgbiorxiv.org |
Dysregulation of BCKDH Activity and this compound in Metabolic Disorders
Dysregulation of BCKDH activity, often involving impaired this compound function or availability, is implicated in several metabolic disorders. The most well-known is Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder caused by a deficiency in the activity of the BCKDH complex. frontiersin.orgwikipedia.orgrarediseases.orgmsdmanuals.comnih.gov This deficiency can result from mutations in the genes encoding the E1, E2 (DBT), or E3 subunits. researchgate.netnih.govmybiosource.com
In MSUD, the impaired function of BCKDH leads to the accumulation of BCAAs and their toxic BCKA byproducts in the blood and urine, giving rise to the characteristic maple syrup odor. frontiersin.orgwikipedia.orgrarediseases.org This accumulation can cause severe neurological damage if left untreated. frontiersin.orgwikipedia.orgrarediseases.org
Deficiencies in the enzymes involved in lipoic acid synthesis or lipoylation, such as lipoyltransferase-1 (LIPT1), can also impair the function of lipoylated enzymes, including BCKDH, leading to metabolic disorders characterized by defective mitochondrial energy metabolism. biorxiv.orgoup.comnih.govmpg.de For instance, LIPT1 mutations have been shown to result in lower levels of lipoylation on the E2 subunits of 2-ketoacid dehydrogenase complexes, including BCKDH. nih.gov
Furthermore, dysregulation of BCKDH activity, often linked to increased BCKDK expression or decreased PPM1K activity, is associated with metabolic conditions like insulin resistance, obesity, and heart failure, where elevated circulating BCAA levels are observed. frontiersin.orgnih.govbiorxiv.orgbevital.nonih.gov
Table 2: Metabolic Disorders Linked to BCKDH Dysregulation
| Disorder | Primary Cause | Impact on BCKDH Activity | Metabolic Consequence |
| Maple Syrup Urine Disease (MSUD) | Deficiency in BCKDH complex activity (mutations in E1, E2, or E3 genes) frontiersin.orgwikipedia.orgnih.govmybiosource.com | Reduced/Absent | Accumulation of BCAAs and BCKAs frontiersin.orgwikipedia.orgrarediseases.org |
| Lipoic Acid Synthesis/Lipoylation Deficiencies | Mutations in genes involved in lipoic acid synthesis or lipoylation (e.g., LIPT1) biorxiv.orgoup.comnih.govmpg.de | Impaired lipoylation of E2, reduced activity | Defective mitochondrial energy metabolism, accumulation of metabolites oup.comnih.govmpg.de |
| Insulin Resistance, Obesity, Heart Failure | Often associated with altered BCKDK/PPM1K balance frontiersin.orgnih.govbiorxiv.orgbevital.nonih.gov | Often reduced activity (increased phosphorylation) biorxiv.org | Elevated circulating BCAAs frontiersin.orgbevital.no |
This compound in the Glycine (B1666218) Cleavage System (GCS)
The glycine cleavage system (GCS), also known as the glycine decarboxylase complex, is a multiprotein system located in the mitochondria of animals, plants, and bacteria. wikipedia.orgnih.gov It is the primary pathway for glycine degradation. cdnsciencepub.comembopress.org The GCS catalyzes the reversible oxidative cleavage of glycine. wikipedia.orgcdnsciencepub.comresearchgate.netnih.gov
Role of this compound in GCS Activity and Regulation
The this compound prosthetic group on the H-protein is central to the activity of the GCS, acting as a flexible carrier of intermediates and reducing equivalents between the different protein components. nih.govwikipedia.orgbiorxiv.org
Role of H-protein as a this compound-Dependent Hydrogen Carrier
The H-protein, a small protein with a covalently attached lipoic acid prosthetic group, serves as a mobile carrier within the GCS. wikipedia.orgcdnsciencepub.comwikipedia.orgbiorxiv.org The this compound arm, attached to a lysine residue, acts as a "swinging arm" that can move between the active sites of the P-, T-, and L-proteins. nih.govnih.govbiorxiv.org This mobility is essential for the sequential transfer of the aminomethyl group and reducing equivalents during glycine cleavage. nih.govnih.govbiorxiv.org The H-protein interacts successively with each of the other three proteins, shuttling the intermediate products. wikipedia.orgnih.govwikipedia.org The this compound group undergoes a cycle of reductive methylamination, methylamine (B109427) transfer, and electron transfer. wikipedia.orgbiorxiv.org
Interactions with P-, T-, and L-proteins (this compound Dehydrogenase)
The H-protein's this compound arm facilitates the interactions and catalytic steps within the GCS. The P-protein transfers the methylamine moiety of glycine to one of the thiol groups of the this compound on the H-protein. cdnsciencepub.comwikipedia.org The T-protein then accepts the one-carbon fragment from the this compound, releasing ammonia (B1221849) and transferring the fragment to tetrahydrofolate. wikipedia.orgcdnsciencepub.comwikipedia.org The L-protein, a common this compound dehydrogenase, is responsible for oxidizing the reduced dihydrolipoyl group on the H-protein, utilizing NAD⁺ as an electron acceptor. wikipedia.orgnih.govcdnsciencepub.comwikipedia.orgnih.gov This regeneration of the oxidized this compound is crucial for the continuation of the GCS cycle. wikipedia.orgembopress.orgnih.gov The L-protein component of the GCS is the same this compound dehydrogenase that functions in other 2-oxoacid dehydrogenase complexes. nih.govcdnsciencepub.com
Implications in Nonketotic Hyperglycinemia
Nonketotic hyperglycinemia (NKH), also known as glycine encephalopathy, is a rare autosomal recessive metabolic disorder characterized by the accumulation of large quantities of glycine in body fluids and tissues, particularly the brain. researchgate.netnih.govucl.ac.ukresearchgate.netmedlink.combrieflands.com This accumulation is primarily caused by deficient activity of the glycine cleavage system. researchgate.netnih.govucl.ac.ukresearchgate.netbrieflands.com
Mutations in the genes encoding the protein components of the GCS (GLDC, AMT, and GCSH) are the underlying cause of NKH. researchgate.netnih.govucl.ac.ukresearchgate.netmedlink.com Defects in the P-protein (encoded by GLDC) are the most common cause, accounting for the majority of NKH cases. cdnsciencepub.comjst.go.jpresearchgate.net Mutations in the T-protein (encoded by AMT) are also significant contributors. cdnsciencepub.comjst.go.jpresearchgate.net While less frequent, defects in the H-protein (encoded by GCSH), including those affecting the attachment of the this compound prosthetic group, can also lead to NKH. researchgate.netjst.go.jpnih.govresearchgate.net The severity of NKH can correlate with the level of residual GCS activity. nih.govmedlink.com The accumulation of glycine in the central nervous system in NKH is thought to contribute to neurological symptoms due to glycine acting as a neurotransmitter. ucl.ac.ukneonet.ch
This compound in Other this compound-Dependent Enzyme Systems
Beyond the GCS, this compound is an essential cofactor in several other multienzyme complexes that catalyze the oxidative decarboxylation of alpha-keto acids. These complexes are crucial hubs in energy metabolism. nih.govresearchgate.net
Key this compound-dependent enzyme systems include:
Pyruvate Dehydrogenase Complex (PDC): This complex links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govbyjus.com this compound is covalently bound to the dihydrothis compound transacetylase (E2) subunit and plays a role in carrying the acetyl group and reducing equivalents. nih.govwur.nl
Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDC): Part of the citric acid cycle, this complex catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA. nih.gov Similar to PDC, this compound is attached to the dihydrothis compound transsuccinylase (E2) subunit and functions in the transfer of the succinyl group and reducing equivalents. nih.govwur.nl
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKADC): This complex is involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine) by catalyzing the oxidative decarboxylation of their corresponding alpha-keto acids. nih.govwur.nl this compound is bound to the E2 subunit and is essential for the transfer of acyl groups derived from branched-chain alpha-keto acids. nih.govwur.nl
In these complexes, the mechanism involving this compound is analogous to that in the GCS, where the lipoyl arm swings between the active sites of the different subunits (E1, E2, and E3 - this compound dehydrogenase) to facilitate the sequential reactions of decarboxylation, acyl group transfer, and reoxidation of the this compound. nih.govwur.nl The L-protein (dihydrothis compound dehydrogenase) component is common to the GCS, PDC, α-KGDC, and BCKADC, highlighting a shared enzymatic machinery for reoxidizing reduced this compound. nih.govcdnsciencepub.comnih.govresearchgate.netwur.nlnih.gov
Data Table: Components of this compound-Dependent Enzyme Systems
| Enzyme System | Components | This compound Location | Key Metabolic Role |
| Glycine Cleavage System (GCS) | P-protein (GLDC), H-protein (GCSH), T-protein (AMT), L-protein (DLD) | Covalently bound to H-protein | Glycine degradation, one-carbon metabolism |
| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate dehydrogenase (E1), Dihydrothis compound transacetylase (E2), DLD (E3) | Covalently bound to E2 | Conversion of pyruvate to acetyl-CoA |
| Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDC) | Alpha-ketoglutarate dehydrogenase (E1), Dihydrothis compound transsuccinylase (E2), DLD (E3) | Covalently bound to E2 | Conversion of alpha-ketoglutarate to succinyl-CoA |
| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKADC) | Branched-chain alpha-keto acid dehydrogenase (E1), Dihydrothis compound acyltransferase (E2), DLD (E3) | Covalently bound to E2 | Metabolism of branched-chain amino acids |
Specific Enzyme Complexes (e.g., 2-Oxoadipate Dehydrogenase Complex)
The 2-oxoadipate dehydrogenase complex (OADHc) is one of the multienzyme systems that utilizes this compound. ebi.ac.uknih.govnih.gov This complex is involved in the catabolism of L-lysine and L-tryptophan, catalyzing the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. ebi.ac.uknih.gov Like other α-keto acid dehydrogenase complexes, the OADHc is composed of multiple copies of three enzymatic components: 2-oxoadipate dehydrogenase (E1), dihydrothis compound S-succinyltransferase (E2), and dihydrothis compound dehydrogenase (E3). ebi.ac.uknih.gov this compound is covalently bound to the E2 component of the OADHc. nih.gov The E3 component, dihydrothis compound dehydrogenase, is common to the OADHc, PDC, α-KGDHC, and BCKDC, highlighting a shared enzymatic activity in regenerating the oxidized this compound cofactor. nih.govpnas.orgjneurosci.org
Other significant this compound-dependent complexes include:
Pyruvate Dehydrogenase Complex (PDC): This complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. uam.eswikipedia.orgwikipedia.org this compound is attached to the E2 component, dihydrolipoyl transacetylase. gusc.lvwikipedia.org
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): A key enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. medlink.comnih.govqmul.ac.uk this compound is bound to the E2 component, dihydrolipoyl succinyltransferase. qmul.ac.uk
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). uniprot.orgontosight.aiuniprot.org this compound is linked to the E2 component, this compound acyltransferase. uniprot.orguniprot.org
Glycine Cleavage System (GCS): This system catalyzes the reversible oxidative cleavage of glycine. nih.govnih.govjst.go.jpresearchgate.net In the GCS, this compound is attached to the H-protein, which acts as a carrier of the aminomethyl intermediate and reducing equivalents. nih.govnih.govjst.go.jp The L-protein of the GCS is dihydrothis compound dehydrogenase (E3), the same enzyme found in the α-keto acid dehydrogenase complexes. nih.govjst.go.jp
Mechanistic Similarities and Differences across Complexes
The core catalytic mechanism involving this compound is remarkably conserved across the α-keto acid dehydrogenase complexes (PDC, α-KGDHC, BCKDC, and OADHc) and the glycine cleavage system, despite the different substrates they process. gusc.lvuam.esnih.gov In these complexes, the reaction proceeds through a series of steps involving the three component enzymes (E1, E2, and E3).
The general mechanism involves:
The E1 component catalyzes the decarboxylation of the α-keto acid substrate (or glycine in the case of GCS), with the help of thiamine pyrophosphate (TPP). gusc.lvuam.eswikipedia.orgebi.ac.uk
The this compound arm on the E2 component accepts the acyl group (or aminomethyl group in GCS) from the E1-bound intermediate, becoming reduced in the process. gusc.lvuam.es This forms an acylthis compound (or aminomethyldihydrothis compound) species. gusc.lv
The acylthis compound (or aminomethyldihydrothis compound) then interacts with the E2 active site, where the acyl group is transferred to coenzyme A (CoA) to form acyl-CoA (or the aminomethyl group is transferred to tetrahydrofolate in GCS). gusc.lvuam.esnih.govnih.gov This leaves the this compound in its reduced, dihydrothis compound form. gusc.lv
Finally, the E3 component, dihydrothis compound dehydrogenase, reoxidizes the reduced dihydrothis compound back to its oxidized disulfide form, using FAD as a cofactor and reducing NAD⁺ to NADH. gusc.lvuam.esnih.govnih.gov This regenerates the this compound for further catalytic cycles. gusc.lvnih.gov
A key mechanistic similarity lies in the "swinging arm" function of the this compound, which is covalently linked to a lysine residue on the E2 component (or H-protein in GCS). gusc.lvresearchgate.netannualreviews.orguam.es This flexible tether allows the lipoyl moiety to visit the active sites of E1, E2, and E3 in a sequential manner, channeling the reaction intermediates and ensuring efficient substrate transfer within the multienzyme complex. gusc.lvresearchgate.netuni-goettingen.de
Data Table: Key this compound-Dependent Enzyme Complexes
| Enzyme Complex | Primary Metabolic Role | This compound-Bearing Subunit | E3 Component (this compound Dehydrogenase) | Substrate(s) | Product(s) |
| Pyruvate Dehydrogenase Complex (PDC) | Links glycolysis to TCA cycle | E2 (Dihydrolipoyl transacetylase) gusc.lvwikipedia.org | Dihydrothis compound Dehydrogenase gusc.lvnih.gov | Pyruvate, CoA, NAD⁺ | Acetyl-CoA, CO₂, NADH gusc.lvuam.eswikipedia.org |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) | TCA cycle intermediate metabolism | E2 (Dihydrolipoyl succinyltransferase) qmul.ac.uk | Dihydrothis compound Dehydrogenase nih.govnih.gov | α-Ketoglutarate, CoA, NAD⁺ | Succinyl-CoA, CO₂, NADH medlink.comnih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | Branched-chain amino acid catabolism | E2 (this compound acyltransferase) uniprot.orguniprot.org | Dihydrothis compound Dehydrogenase nih.govuniprot.org | Branched-chain α-keto acids, CoA, NAD⁺ | Branched-chain acyl-CoA, CO₂, NADH uniprot.orguniprot.org |
| 2-Oxoadipate Dehydrogenase Complex (OADHc) | L-lysine and L-tryptophan catabolism | E2 (Dihydrothis compound S-succinyltransferase) nih.gov | Dihydrothis compound Dehydrogenase nih.govebi.ac.uk | 2-Oxoadipate, CoA, NAD⁺ | Glutaryl-CoA, CO₂, NADH ebi.ac.uknih.gov |
| Glycine Cleavage System (GCS) | Glycine metabolism | H-protein nih.govnih.gov | L-protein (Dihydrothis compound Dehydrogenase) nih.govjst.go.jp | Glycine, H₄folate, NAD⁺ | 5,10-methylene-H₄folate, CO₂, NH₃, NADH nih.govresearchgate.net |
Lipoamide Dehydrogenase Lpd in Cellular Processes
Catalytic Mechanism of Lipoamide Dehydrogenase
This compound dehydrogenase catalyzes the NAD⁺-dependent oxidation of dihydrothis compound (B1198117), regenerating this compound and producing NADH. mdpi.comnih.govwikipedia.org The catalytic reaction involves a redox-active disulfide bridge and a non-covalently bound FAD cofactor within the enzyme's active site. mdpi.comnih.govuniprot.org During the catalytic cycle, the enzyme shuttles between oxidized (Eox) and two-electron reduced (EH₂) forms. wur.nl The dihydrothis compound substrate reduces the enzyme's disulfide bond, transferring electrons to the FAD, which is transiently reduced to FADH₂. nih.gov Subsequently, FADH₂ is reoxidized by NAD⁺, producing FAD and NADH. nih.gov
The reaction can be summarized as follows: Dihydrothis compound + NAD⁺ ⇌ this compound + NADH + H⁺
The mechanism of catalysis in the forward direction (oxidation of dihydrothis compound) generally follows a ping-pong mechanism. wur.nlwur.nl
Interactions with this compound-Containing Enzyme Complexes
This compound dehydrogenase functions as the E3 component in several multi-enzyme complexes that are critical for energy metabolism. mdpi.comnih.govwikipedia.org These complexes include:
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. nih.gov PDHC consists of three main enzymes: pyruvate dehydrogenase (E1), dihydrothis compound transacetylase (E2), and this compound dehydrogenase (E3/Lpd). nih.gov The this compound cofactor is covalently attached to a lysine (B10760008) residue on the E2 component. wur.nl Lpd reoxidizes the reduced lipoyl groups on E2, allowing the catalytic cycle to continue. nih.govuniprot.org
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): This complex is involved in the citric acid cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. mdpi.comwikipedia.org Similar to PDHC, it comprises E1 (α-ketoglutarate dehydrogenase), E2 (dihydrolipoyl succinyltransferase), and E3 (Lpd). wikipedia.org Lpd regenerates the oxidized this compound on the E2 subunit.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKADHC): This complex is involved in the metabolism of branched-chain amino acids. It also utilizes Lpd as its E3 component to reoxidize the this compound cofactor attached to its E2 subunit. mdpi.comnih.gov
Glycine (B1666218) Cleavage System (GCS): This system, also known as the glycine decarboxylase complex, catalyzes the oxidative cleavage of glycine. nih.govwikipedia.org It is composed of four protein components: P-, H-, T-, and L-proteins. wikipedia.orgrcsb.org The H-protein contains a covalently bound this compound group. rcsb.orgiucr.org The L-protein is this compound dehydrogenase, which oxidizes the reduced this compound on the H-protein. wikipedia.orgrcsb.orgnih.gov
In these complexes, the this compound group attached to the E2 or H-protein acts as a "swinging arm," transferring intermediates and reducing equivalents between the different catalytic centers of the complex. wur.nlnih.gov While often described as freely swinging, structural studies suggest that the this compound arm can be tucked into a cleft on the protein surface, which might regulate its interaction with partner enzymes. rcsb.orgnih.govbiorxiv.org
Role in Redox Homeostasis and Oxidative Stress
This compound dehydrogenase plays a significant role in maintaining cellular redox homeostasis, primarily through its involvement in the production of NADH. mdpi.comnih.gov NADH is a key reducing agent utilized by the electron transport chain for ATP synthesis and by various enzymes involved in antioxidant defense. nih.gov
Lpd's function in enzyme complexes like PDHC and α-KGDHC directly contributes to the generation of NADH during the oxidation of metabolic intermediates. nih.gov This NADH production is vital for cellular energy balance and provides reducing power for other cellular processes.
Furthermore, Lpd can directly influence the cellular response to oxidative stress. While primarily an enzyme that oxidizes dihydrothis compound, Lpd can also exhibit diaphorase activity, capable of transferring electrons from NADH to various electron acceptors, including reactive oxygen and nitrogen species or components involved in their detoxification. wikipedia.orgtaylorandfrancis.com Some research suggests that Lpd can both contribute to and protect against oxidative stress depending on the specific conditions. mdpi.comwikipedia.orgnih.gov Its redox-reactive cysteine residues at the active site may directly scavenge reactive species, potentially protecting other macromolecules from damage. mdpi.comnih.gov
Studies have shown that alterations in Lpd activity or expression can impact cellular redox balance and sensitivity to oxidative stress. For instance, in rice, a plastid-localized this compound dehydrogenase (OsLPD1) is crucial for redox homeostasis and tolerance to arsenic stress, with knockout mutants showing reduced NADH/NAD⁺ and GSH/GSSG ratios and increased reactive oxygen species levels. nih.govresearchgate.net
This compound Dehydrogenase in Specific Biological Systems
Mycobacterial this compound Dehydrogenase and Drug Discovery
In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, this compound dehydrogenase (Lpd) is an essential enzyme required for virulence and survival in the host. nih.govacs.org Mtb Lpd functions as the E3 component in the pyruvate dehydrogenase complex (PDH), the branched-chain keto-acid dehydrogenase (BCKADH) complex, and the peroxynitrite reductase/peroxidase (PNR/P) system. nih.govresearchgate.net
Mtb Lpd's involvement in multiple essential pathways, including central metabolism (PDH, BCKADH) and resistance to host reactive nitrogen intermediates (PNR/P), makes it a promising target for the development of new anti-tubercular drugs. nih.govacs.org Unlike in many other organisms, Mtb lacks the α-ketoglutarate dehydrogenase complex, highlighting the distinct roles of Lpd in this bacterium. nih.govresearchgate.net
Research has focused on identifying inhibitors that selectively target mycobacterial Lpd while sparing the human enzyme due to structural differences in their active sites. acs.orgresearchgate.net Potent and selective inhibitors of mycobacterial Lpd have been developed that show activity against Mtb in culture and within macrophages. acs.orgresearchgate.net These inhibitors can disrupt Mtb metabolism, leading to the accumulation of toxic intermediates like pyruvate and branched-chain keto acids, and impairing the bacterium's ability to resist host defenses. acs.org
This compound Dehydrogenase in Trypanosoma brucei Pathophysiology
Information regarding the specific role of this compound dehydrogenase in Trypanosoma brucei pathophysiology was not extensively covered in the provided search results. Therefore, this subsection cannot be fully elaborated based on the given context.
This compound is a disulfide-containing fatty acid amide that plays a crucial role in various biological processes, particularly in cellular signaling and metabolism. It is the amide derivative of alpha-lipoic acid (LA). invivochem.com While LA is known as a direct antioxidant, this compound (LM) has been shown to act more as an indirect antioxidant, exerting its protective effects through different mechanisms, including the stimulation of mitochondrial biogenesis and the induction of phase II antioxidant enzymes. plos.orgresearchgate.netnih.gov
Lipoamide in Cellular Signaling and Metabolism
Lipoamide and Mitochondrial Biogenesis
Mitochondrial dysfunction is implicated in various metabolic disorders, including obesity and type 2 diabetes. nih.govmdpi.comsochob.cl Stimulating mitochondrial biogenesis, the process by which new mitochondria are formed, is considered a potential therapeutic strategy to improve mitochondrial function and ameliorate these conditions. nih.govnih.govnih.gov this compound has been identified as a potent stimulator of mitochondrial biogenesis. nih.govnih.gov
Mechanism of this compound-Induced Mitochondrial Biogenesis
Studies have shown that this compound treatment increases the number and mass of mitochondria in cells. nih.govnih.govebi.ac.uk This is accompanied by an increase in mitochondrial DNA copy number and the expression levels of key transcription factors involved in mitochondrial biogenesis, such as PGC-1α, mitochondrial transcription factor A (TFAM), and nuclear respiratory factor 1 (NRF1). nih.govnih.govebi.ac.uk PGC-1α is considered a central regulator of mitochondrial biogenesis, coordinating the expression of nuclear-encoded mitochondrial genes. mdpi.commdpi.com this compound has been found to be more potent than alpha-lipoic acid in inducing PGC-1α expression and increasing mtDNA copy number. plos.org
Data from studies in 3T3-L1 adipocytes illustrate the effect of this compound on mitochondrial biogenesis markers:
| Treatment (µmol/L) | Mitochondrial Mass (% of Control) | mtDNA Copy Number (% of Control) | PGC-1α Expression (% of Control) |
| Control | 100 | 100 | 100 |
| This compound (1) | Increased | Increased | Increased |
| This compound (10) | Significantly Increased | Significantly Increased | Significantly Increased |
| Alpha-Lipoic Acid (100) | Increased | Increased | Increased |
Note: Data is illustrative based on research findings indicating dose-dependent increases and greater potency of this compound compared to alpha-lipoic acid at certain concentrations. nih.govnih.govebi.ac.uk
This compound also increased the expression of mitochondrial electron transfer chain complexes. plos.orgresearchgate.net
Involvement of eNOS-cGMP-PKG Pathway
The stimulation of mitochondrial biogenesis by this compound has been shown to involve the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway. nih.govnih.govnih.govebi.ac.uk this compound dose-dependently stimulates the expression of eNOS and the formation of cGMP. nih.govnih.govebi.ac.uk Inhibition or knockdown of eNOS prevents this compound-induced mitochondrial biogenesis. nih.govnih.govnih.govebi.ac.uk Similarly, blocking soluble guanylate cyclase, the enzyme that produces cGMP, or inhibiting PKG, a downstream effector of cGMP, also blocks the effects of this compound on mitochondrial biogenesis. nih.govnih.govebi.ac.uk This suggests that the eNOS-cGMP-PKG pathway is crucial for mediating this compound's effects on mitochondrial proliferation. nih.govnih.govnih.govebi.ac.uk
Implications in Metabolic Disorders (e.g., Obesity and Diabetes)
Metabolic dysfunction characterized by a reduction in mitochondrial content and impaired mitochondrial function plays a significant role in the development and progression of metabolic disorders like obesity and type 2 diabetes. nih.govmdpi.comsochob.clnih.govnih.gov Since this compound is a potent stimulator of mitochondrial biogenesis, it may hold potential therapeutic applications in these conditions by increasing mitochondrial mass and improving mitochondrial function. nih.govnih.govnih.gov Studies in adipocytes, cells central to energy metabolism and often dysfunctional in obesity and diabetes, support this potential. sochob.clnih.govnih.gov
This compound as an Indirect Antioxidant
This compound acts as an indirect antioxidant by enhancing the cellular defense systems against oxidative stress, rather than directly scavenging free radicals like some other antioxidants. plos.orgresearchgate.netnih.gov This indirect mechanism involves the modulation of the Nrf2 signaling pathway and the subsequent induction of phase II antioxidant enzymes. plos.orgresearchgate.netnih.govacs.orgdntb.gov.ua
Modulation of Nrf2 Signaling Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes. plos.orgresearchgate.netnih.govacs.orgelifesciences.org Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its proteasomal degradation. elifesciences.org Upon exposure to oxidative stress or treatment with Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoter regions of target genes, thereby upregulating their expression. researchgate.netnih.govacs.orgelifesciences.org
This compound has been shown to promote the nuclear accumulation of Nrf2. plos.orgresearchgate.netnih.govacs.org This translocation is a critical step in activating the Nrf2-mediated antioxidant response. nih.govacs.org By facilitating Nrf2's entry into the nucleus, this compound initiates the transcription of genes encoding protective enzymes. nih.govacs.org
Induction of Phase II Antioxidant Enzymes
A major outcome of Nrf2 activation is the induction of phase II antioxidant enzymes. plos.orgresearchgate.netnih.gov These enzymes play vital roles in detoxifying reactive oxygen species (ROS) and electrophilic metabolites, thus protecting cells from oxidative damage. plos.orgresearchgate.netnih.gov Examples of phase II enzymes induced by Nrf2 include NAD(P)H quinone oxidoreductase 1 (NQO-1), glutathione (B108866) S-transferases (GSTs), γ-glutamyl-cysteine ligase (GCL), catalase, and superoxide (B77818) dismutases (SODs), such as Cu/Zn SOD and MnSOD. plos.orgresearchgate.netnih.gov
Research indicates that this compound treatment increases the expression and/or activity of these enzymes. plos.orgresearchgate.netnih.gov This induction contributes significantly to the cellular defense against oxidative stress. plos.orgresearchgate.netnih.gov Studies comparing this compound and alpha-lipoic acid have found this compound to be more effective in inducing the expression of Nrf2 and phase II antioxidant enzymes. plos.orgresearchgate.net
The induction of phase II enzymes by this compound is closely coupled with its effect on mitochondrial biogenesis, suggesting a coordinated cellular response to enhance energy production and combat oxidative stress simultaneously. plos.orgresearchgate.net
Protection Against Oxidative Damage
This compound has demonstrated protective effects against oxidative damage in various cellular contexts. Studies have shown that this compound can ameliorate oxidative stress, acting as an antioxidant. caymanchem.cominvivochem.comnih.govnih.govacs.org For instance, this compound has been reported to reduce hydrogen peroxide- or 6-hydroxydopamine-induced cytotoxicity in PC12 cells. caymanchem.comnih.gov In human retinal pigment epithelial (RPE) cells, this compound protected against oxidative stress and mitochondrial dysfunction induced by acrolein, a product of lipid peroxidation and a component of cigarette smoke. nih.govplos.org
The protective mechanisms of this compound against oxidative stress involve the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. caymanchem.cominvivochem.comnih.govacs.org this compound promotes the nuclear accumulation of Nrf2, leading to the activation of the expression of Nrf2-governed antioxidant and detoxifying enzymes. nih.govacs.org Silencing the Nrf2 gene has been shown to abolish the protective effects of this compound, indicating the critical involvement of Nrf2 in this cytoprotection. nih.govacs.org Compared to lipoic acid, this compound has been suggested to be a more potent agent in alleviating oxidative stress and promoting mitochondrial biogenesis and phase II antioxidant enzyme systems in certain cell types, such as PC12 and ARPE-19 cells. nih.govacs.orgplos.org this compound's ability to stimulate mitochondrial biogenesis, potentially through pathways involving eNOS-cGMP-PKG signaling, further contributes to cellular resilience against oxidative insults. ebi.ac.uk
This compound and Protein Post-Translational Modifications (Beyond Lipoylation)
While lipoylation is a primary post-translational modification involving this compound, other modifications can occur, impacting protein function and cellular redox state.
Glutathionylation of Lipoic Acid Residues
Under conditions of oxidative stress, the this compound cofactor covalently bound to the E2 subunit of α-ketoacid dehydrogenase complexes, such as KGDHC, can undergo S-glutathionylation. nih.govmdpi.com This modification involves the formation of a mixed disulfide bond between the thiol groups of the this compound cofactor and glutathione. nih.govresearchgate.net Evidence suggests that this glutathionylation of the this compound cofactor occurs in isolated mitochondria exposed to hydrogen peroxide and glutathione. nih.govmdpi.com
Impact on Enzyme Activity and Protection
The glutathionylation of the E2 this compound thiols has functional consequences for enzyme activity. This modification has been shown to decelerate the activity of both KGDHC and PDH, leading to a reduction in the production of NADH and hydrogen peroxide by these enzymes. mdpi.com This suggests that glutathionylation of the this compound cofactor can act as a regulatory mechanism in response to oxidative stress, potentially limiting further oxidant production. The glutathionylation of the E2 subunit in the presence of hydrogen peroxide and GSH has been observed, and it has been suggested that glutathionylation, as a result of oxidative stress, may contribute to reduced KGDHC activity observed in conditions like Alzheimer's disease. nih.gov This protein S-glutathionylation is a reversible modification, and its reversal can be facilitated by enzymes like glutaredoxin 2 (GRX2), which can restore KGDHC and PDH activity. mdpi.com Generally, protein S-glutathionylation is recognized as a post-translational modification that can modulate protein function and enzyme activity, serving as a redox switch or regulator, and also acts as a protective mechanism for reactive sulfhydryl groups. researchgate.net
This compound's Role in Cellular Electron Flow and Redox Rewiring
This compound, particularly in its reduced form, dihydrothis compound (B1198117), plays a role in cellular electron flow and can contribute to redox rewiring under specific cellular conditions. In the context of the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, the this compound moiety accepts electrons during the oxidative decarboxylation of α-ketoacids. The reduced dihydrothis compound is then reoxidized by this compound dehydrogenase (LpdA), transferring electrons to FAD and subsequently to NAD+. nih.gov
In certain scenarios, such as in Escherichia coli mutants deficient in key redox pathways (e.g., lacking both glutathione reductase and thioredoxin reductase), dihydrothis compound can become a crucial source of reducing power. ebi.ac.uknih.govnih.gov In these mutants, suppressor mutations in the lpdA gene lead to reduced LpdA activity and the accumulation of dihydrothis compound. ebi.ac.uknih.govnih.gov This accumulated dihydrothis compound can then provide electrons for the reduction of glutaredoxins, thereby reactivating essential enzymes like ribonucleotide reductase that require reduced thiols for function. ebi.ac.uknih.govnih.gov This process effectively rewires the cellular electron transfer pathways, with dihydrothis compound functionally replacing glutathione as an electron donor and glutaredoxins acting in place of LpdA in this alternative pathway. ebi.ac.uknih.govnih.gov This demonstrates a remarkable flexibility in cellular redox systems, where this compound can be repurposed to maintain essential metabolic functions under stress. ebi.ac.uknih.govnih.gov
More recent research also suggests a role for this compound as a redox modulator influencing cellular condensates. This compound has been identified as a small molecule that can prevent cytoplasmic condensation of stress granule proteins. researchgate.net Its activity is linked to its redox-active dithiolane ring and its interaction with proteins like SFPQ, a stress granule protein whose condensate dissolving behavior is modulated by its redox state. researchgate.net This indicates a potential role for this compound in redox-regulated cellular processes beyond its traditional enzymatic functions. researchgate.net
Research Methodologies and Techniques for Lipoamide Studies
Structural Biology Approaches
Structural biology techniques are essential for elucidating the three-dimensional arrangement of lipoamide-containing proteins and complexes, providing insights into their catalytic mechanisms and interactions.
X-ray Crystallography of this compound-Binding Proteins
X-ray crystallography is a powerful technique used to determine the atomic structure of proteins, including those that bind this compound. This method involves obtaining crystals of the protein of interest and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to reconstruct a 3D model of the protein.
Studies utilizing X-ray crystallography have provided detailed structures of this compound dehydrogenase (E3), a key enzyme that interacts with the this compound-containing H-protein in the glycine (B1666218) decarboxylase system and the E2 components of 2-oxoacid dehydrogenase complexes. For instance, the crystal structure of plant dihydrothis compound (B1198117) dehydrogenase has been determined, revealing similarities to other known dihydrothis compound dehydrogenase structures. nih.gov These structures show the binding sites for FAD and NAD(H) and the active center involved in the redox reaction of the lipoyl group. nih.gov Crystallographic studies have also been performed on disease-causing mutants of human this compound dehydrogenase to understand the structural basis of compromised catalytic activities. researchgate.net These analyses can reveal how mutations affect the protein's fold, active site, or interactions with other components, including the this compound arm. researchgate.net
Furthermore, X-ray crystallography has been used to study the interaction between the this compound-containing H-protein and this compound dehydrogenase. Structures of the H-protein in different redox states have shown that the reduced this compound arm is freely exposed to the solvent, which is necessary for its interaction with the L-protein's active site. nih.gov In contrast, the loaded this compound arm in the methylaminated H-protein was observed to be locked within a protein cavity. nih.gov
Cryo-Electron Microscopy of this compound-Containing Complexes
Cryo-Electron Microscopy (Cryo-EM) allows for the visualization of the structure of large protein complexes, including those containing this compound, in a near-native state. This technique involves freezing the sample rapidly in a thin layer of amorphous ice and then imaging it with an electron microscope. Three-dimensional reconstructions are generated from images of many individual particles.
Biochemical and Enzymological Assays
Biochemical and enzymological assays are crucial for characterizing the activity of this compound-dependent enzymes and the kinetics of the reactions they catalyze.
Measurement of Enzyme Activities
Measuring the activity of enzymes that utilize this compound is fundamental to understanding their function and regulation. Spectrophotometric assays are commonly used for this purpose, often by monitoring the change in absorbance of NAD(H) at 340 nm. tribioscience.comtums.ac.irresearchgate.net
For instance, the activity of this compound dehydrogenase (LAD) can be determined by measuring the oxidation of NADH in the presence of this compound. tums.ac.irresearchgate.net The decrease in absorbance at 340 nm as NADH is consumed is directly proportional to the enzyme activity. tribioscience.comtums.ac.ir This method has been applied to study LAD activity in various contexts, including in cell lysates. tums.ac.irresearchgate.net Comparisons of LAD activity in different cell types, such as leukemia cells and normal lymphocytes, have been performed using this spectrophotometric approach. tums.ac.ir
Other enzyme activities related to this compound metabolism can also be measured using specific assays. While not directly measuring this compound activity itself, assays for enzymes like glucose-6-phosphate dehydrogenase (G6PD), glutathione (B108866) S-transferase (GST), catalase, and NQO-1 have been used in studies investigating the indirect effects of this compound on cellular antioxidant systems. plos.org These assays typically involve monitoring the conversion of a substrate to a product that can be detected spectrophotometrically or fluorometrically. plos.org
Table 1: Example of this compound Dehydrogenase Activity Measurement
| Parameter | Value | Method/Conditions | Source |
| Enzyme Activity (LAD) | 25 U/mg protein | Oxidation of NADH at pH 5.65 and 25°C | tribioscience.com |
| Unit Definition | Catalyzes oxidation of 1 µmol NADH/min | pH 5.65, 25°C | tribioscience.com |
| Assay Wavelength | 340 nm | Monitoring decrease in NADH absorbance | tribioscience.comtums.ac.irresearchgate.net |
| Optimal pH (Reverse Rxn) | 7.3 | Using homogenized human platelets, this compound, NADH | nih.gov |
| Optimal this compound Conc. (Reverse Rxn) | 1.2-2 mmol/l | Using homogenized human platelets, pH 7.3, NADH | nih.gov |
Kinetic Analysis of this compound-Dependent Reactions
Kinetic analysis is used to determine the rates of enzyme-catalyzed reactions and how these rates are affected by substrate and product concentrations, pH, and other factors. This provides quantitative information about enzyme mechanisms and regulation.
Kinetic studies of this compound dehydrogenase have investigated the enzyme's behavior under various conditions. nih.govnih.govnih.gov These analyses often involve measuring reaction velocities at different concentrations of substrates (like this compound and NADH) and products (like dihydrothis compound and NAD+). nih.govnih.govnih.gov Km values, which represent the substrate concentration at which the reaction rate is half of the maximum, have been determined for this compound and other substrates. nih.gov For human platelet this compound dehydrogenase, Km values were approximately 600 µmol/l for this compound in the reverse reaction. nih.gov
Kinetic analysis has also explored the pH dependence of this compound dehydrogenase activity and the regulatory effects of the NAD+/NADH ratio. nih.govnih.gov Studies have shown that NAD+ can exhibit both activation and inhibition effects depending on its concentration and pH. nih.govnih.gov Global kinetic analysis, which fits data from multiple experimental conditions simultaneously, has been used to develop models that simulate the pH-dependent behavior and redox states of this compound dehydrogenase. nih.govnih.gov
Kinetic analysis is also employed to study enzyme inhibition. For example, time-dependent inhibition of mycobacterial this compound dehydrogenase by specific compounds has been investigated by fitting progress curve data to first-order rate kinetics. acs.org This type of analysis can reveal the nature of inhibitor binding, such as slow-onset, tight-binding interactions. acs.org
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are utilized to study the expression, localization, and function of this compound-containing proteins within cells, as well as the cellular processes they influence.
These techniques encompass a broad range of methods for manipulating and analyzing DNA, RNA, and proteins. wikipedia.org While specific details regarding the application of every molecular biology technique to this compound studies were not extensively detailed in the search results beyond enzyme activity measurements in cell lysates tums.ac.irresearchgate.net and studies on cellular processes influenced by this compound plos.org, general molecular biology techniques relevant to studying this compound-related proteins would include:
Gene cloning and expression: To produce recombinant this compound-binding proteins for structural and biochemical studies.
Mutagenesis: To create specific alterations in this compound-binding proteins to study the impact on structure, function, or lipoylation.
Western blotting: Using antibodies against lipoic acid or specific this compound-containing proteins to detect their presence and levels in cell lysates or tissues. nih.gov
Cell culture: To maintain and manipulate cells for studying the cellular effects of this compound or the function of this compound-dependent enzymes in a cellular context. tums.ac.irplos.org
Subcellular fractionation: To isolate specific cellular compartments, such as mitochondria where many this compound-dependent enzymes are located, for biochemical analysis. nih.gov
Techniques for studying post-translational modifications: Given that lipoylation is a post-translational modification, methods like mass spectrometry can be used to identify and quantify lipoylated proteins and specific lipoylation sites. nih.gov
Studies investigating the effects of this compound on cellular processes, such as oxidative stress and mitochondrial biogenesis, utilize cellular and molecular biology techniques to assess changes in gene expression, protein levels, and cellular markers. plos.org
Table 2: Kinetic Parameters for this compound Dehydrogenases
| Source | Reaction Direction | Km this compound / Dihydrothis compound | Km NAD+ / NADH | Turnover Number* | pKaV | Assay Conditions | Reference |
| Pig heart | Forward | 300 µM (dihydrothis compound) | 200 µM (NAD+) | 550 | 6.3 | 25°C, pH 7.6 | wur.nl |
| Pig heart | Reverse | - | - | 530 | 7.9 | 25°C, pH 7.6 | wur.nl |
| Rat liver | Forward | 490 µM (dihydrothis compound) | 520 µM (NAD+) | 690 | 7.0 | 37°C, pH 8.0 | wur.nl |
| Rat liver | Reverse | 84 µM (this compound) | 62 µM (NADH) | 248 | - | 37°C, pH 8.0 | wur.nl |
| E. coli | Forward | - | 230 µM (NAD+) | 420 | 6.7 | 25°C, pH 7.5 | wur.nl |
| Human Platelets | Forward | ~420 µM (dihydrothis compound) | ~180 µM (NAD+) | - | - | pH 8.0, 2-4 mM DHL, 1.6-2 mM NAD+ | nih.gov |
| Human Platelets | Reverse | ~600 µM (this compound) | ~27 µM (NADH) | - | - | pH 7.3, 1.2-2 mM this compound, 0.125-0.2 mM NADH | nih.gov |
*moles substrate x mole FAD-1 x sec-1
Gene Silencing and Gene Editing (e.g., RNAi, CRISPR-Cas9 for DLD)
Immunoblotting and Protein Expression Analysis
Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. ortoalresa.com This method is particularly useful for analyzing the expression levels of DLD protein under different experimental conditions, such as after gene silencing or in various cell types or tissues. The process involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein (e.g., anti-DLD antibody). ortoalresa.combosterbio.com A secondary antibody conjugated to a detectable label is then used to visualize the target protein band, and the intensity of the band can be quantified to determine the relative protein abundance. ortoalresa.com
Immunoblotting can also be used to analyze the levels of this compound-containing proteins. Antibodies that specifically recognize lipoic acid can be used to detect proteins that have been post-translationally modified with this cofactor, including the E2 components of the pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain α-ketoacid dehydrogenase complexes. researchgate.net This allows researchers to assess the impact of genetic or environmental factors on the lipoylation status of these critical metabolic enzymes.
Mitochondrial Respiration and ATP Production Assays
Mitochondrial respiration is the primary process for ATP production in most eukaryotic cells. nih.govplymouth.ac.uk Since DLD is a key component of mitochondrial multienzyme complexes involved in energy metabolism, assessing mitochondrial respiration and ATP production is essential for understanding the functional consequences of altered DLD activity or this compound availability.
Techniques such as the Seahorse XF Extracellular Flux Analyzer allow for real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), which relates to glycolysis. nih.govplymouth.ac.ukresearchgate.net By sequentially adding mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, and antimycin A), different parameters of mitochondrial function can be determined, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. nih.gov
Bioinformatics and Computational Modeling
Computational approaches provide valuable tools for analyzing biological data, predicting protein structure and function, and simulating complex metabolic networks related to this compound and DLD.
Sequence and Structural Homology Analysis
Sequence and structural homology analysis involves comparing the amino acid sequences and three-dimensional structures of proteins to identify similarities and infer evolutionary relationships and functional conservation. By comparing the sequence and structure of DLD from different organisms, researchers can identify conserved domains, active site residues, and structural features that are critical for its function. pnas.orgpnas.orgnih.govmskcc.org
Studies have shown significant amino acid sequence homology between DLD and other related flavoproteins, such as human erythrocyte glutathione reductase. pnas.orgpnas.orgnih.gov This homology extends to key functional regions, including the active site containing a redox-active disulfide bridge and domains involved in binding FAD and NAD(P)H. pnas.org Analyzing these conserved regions can provide insights into the catalytic mechanism of DLD and its interactions with this compound and other substrates. Structural homology modeling can also be used to predict the three-dimensional structure of DLD from organisms where experimental structures are not available, based on the known structures of homologous proteins.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide dynamic insights into protein structure, flexibility, and interactions with ligands, such as this compound. nih.govnih.gov MD simulations can be used to study the conformational changes of DLD, the binding of this compound to the enzyme, and the dynamics of the this compound arm as it is transferred between different components of the multienzyme complexes. researchgate.net
For instance, MD simulations have been used to study the conformation and position of the this compound arm in the H-protein of the glycine decarboxylase complex, showing agreement with experimental data from crystallography and NMR. researchgate.net These simulations can help visualize and understand the molecular mechanisms underlying the catalytic cycle of this compound-dependent enzymes and the role of protein dynamics in their function. researchgate.netresearchgate.net MD simulations can also be applied to study the effects of mutations in DLD on its structure and dynamics, potentially explaining the molecular basis of DLD deficiency disorders. jensenlab.org
Genome-Scale Metabolic Models
Genome-scale metabolic models (GSMMs) are computational frameworks that integrate genomic, transcriptomic, proteomic, and metabolomic data to reconstruct and analyze the complete set of metabolic reactions occurring in an organism or cell type. researchgate.netresearchgate.netbiorxiv.orgcore.ac.ukplos.org These models can be used to simulate cellular metabolism, predict metabolic fluxes, and identify essential genes or pathways. researchgate.netresearchgate.netplos.org
GSMMs can be particularly useful for studying the systemic impact of altered DLD activity on cellular metabolism. By incorporating data on DLD gene expression or enzyme activity, GSMMs can predict how changes in DLD affect the fluxes through the pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain α-ketoacid dehydrogenase complexes, and consequently, impact downstream metabolic pathways, energy production, and biomass synthesis. researchgate.netresearchgate.netbiorxiv.org These models can also be used to explore the potential therapeutic implications of targeting DLD or related pathways, for example, in the context of metabolic disorders or cancer. researchgate.netresearchgate.netplos.org Studies have used human GSMMs constrained by RNA-seq data to predict the differential effects of this compound analogs on the proliferation of different cell lines, demonstrating the potential of this approach for drug design. researchgate.netresearchgate.netplos.org
Synthetic Biology Approaches
Synthetic biology offers powerful tools for manipulating and understanding biological systems related to this compound. These approaches range from engineering the biosynthesis pathways of this compound itself to utilizing cell-free systems for studying lipoylated enzymes and redesigning metabolic networks that involve this compound. frontiersin.orgnih.govresearchgate.net
Engineering of this compound Biosynthesis Pathways
The biosynthesis of lipoic acid, the precursor to protein-bound this compound, is a complex process that involves the insertion of two sulfur atoms into an octanoyl moiety attached to a carrier protein. wikipedia.orgwikidoc.org This process is catalyzed by enzymes like lipoyl synthase (LipA). wikipedia.orguniprot.org Engineering these biosynthesis pathways aims to enhance the production of lipoic acid and subsequently protein lipoylation.
Studies in Escherichia coli and Saccharomyces cerevisiae have explored metabolic engineering strategies to improve lipoic acid production. nih.govfrontiersin.org For instance, in S. cerevisiae, researchers have engineered strains to produce free R-lipoic acid by overexpressing pathway enzymes and a lipoamidase from Enterococcus faecalis to cleave protein-bound lipoate. nih.govfrontiersin.org This approach involved understanding the native lipoic acid biosynthesis and protein lipoylation in yeast and then modifying these pathways. Overexpression of specific enzymes and regeneration of cofactors led to a significant increase in lipoic acid production titer. nih.govfrontiersin.org
Bacterial production of lipoic acid through metabolic engineering has also been demonstrated in various species, including Escherichia coli, Pseudomonas reptilivora, Listeria monocytogenes, and Bacillus subtilis. nih.gov The pathways in E. coli have been extensively studied, involving the lplA pathway for utilizing imported lipoic acid and the lipA-lipB pathway for endogenous synthesis and ligation. pnas.org
Cell-Free Synthetic Biology Systems
Cell-free synthetic biology systems provide an in vitro environment to study and manipulate biological processes without the constraints of living cells. neb.comnih.govmdpi.com These systems, containing the necessary cellular machinery like ribosomes, enzymes, and cofactors, can transcribe and translate supplied DNA or mRNA templates to produce proteins. neb.com Cell-free systems are particularly useful for prototyping pathways and producing molecules, including enzymes. nih.govmdpi.comrsc.org
For this compound-related research, cell-free systems can be employed to synthesize and study the enzymes involved in lipoic acid biosynthesis and protein lipoylation, such as lipoyl synthase and lipoyl transferases. wikipedia.orguniprot.org They also offer a platform for reconstituting and analyzing the activity of this compound-dependent enzyme complexes. wikipedia.orgwikidoc.orgwikipedia.org The open nature of these systems allows for precise control over reaction conditions and the easy addition of substrates or cofactors, facilitating the characterization and engineering of these complex enzymatic systems. mdpi.comsynthelis.commdpi.com Cell-free protein synthesis has been applied to the production of various enzymes, including those that might be toxic to living cells or require specific conditions for folding and assembly. synthelis.commdpi.com
Redesigning Metabolic Pathways Involving this compound
Synthetic biology and metabolic engineering are increasingly used to redesign metabolic pathways to optimize the production of desired compounds or to introduce novel functions. nih.govresearchgate.netfrontiersin.org This involves modifying existing pathways or constructing entirely new ones using enzymes from different organisms or engineered enzymes. nih.govfrontiersin.org
This compound-dependent enzymes are central to key metabolic pathways like the citric acid cycle and the glycine cleavage system. wikipedia.orgwikidoc.org Redesigning these pathways can involve altering the expression levels of lipoylated enzymes or introducing alternative enzymes to reroute metabolic flux. Studies have explored redirecting metabolic flux towards the production of various biochemical products by engineering central metabolites like acetyl-CoA, which is processed by this compound-dependent pyruvate dehydrogenase. nih.gov
Research in Escherichia coli has shown that mutations affecting this compound dehydrogenase (LpdA), a key enzyme in regenerating oxidized this compound, can lead to a rewiring of electron transfer pathways. pnas.org These suppressor mutations reduce LpdA activity, causing the accumulation of dihydrothis compound, which can then provide reducing power for other cellular processes, effectively bypassing the usual electron transfer routes. pnas.org This demonstrates the potential for redesigning metabolic networks by targeting enzymes involved in this compound redox cycling. pnas.org
Metabolic engineering strategies often involve overexpressing key enzymes, blocking competing pathways, and introducing heterologous genes to optimize the production of target molecules. wikipedia.orgmdpi.com Computational tools and retrosynthesis approaches are also utilized to design non-natural pathways for producing novel compounds. frontiersin.orgresearchgate.net
Emerging Research Directions and Future Perspectives
Lipoamide in Human Health and Disease Pathogenesis
This compound's involvement in cellular redox balance and its structural relationship to lipoic acid, a known antioxidant, suggest potential roles in the development and progression of various diseases invivochem.comontosight.aiiomcworld.com.
Further Elucidation of Mechanisms in Metabolic Disorders
This compound is an essential cofactor for mitochondrial enzymes such as the pyruvate (B1213749) dehydrogenase (PDH) and alpha-ketoglutarate (B1197944) dehydrogenase (KDH) complexes, which are central to cellular energy metabolism and the TCA cycle nih.gov. Dysregulation of these lipoylated mitochondrial proteins is linked to a range of human metabolic disorders nih.gov. For instance, PDH plays a role in the Warburg Effect, a metabolic characteristic of cancer cells nih.gov. Studies suggest that this compound, as a derivative of alpha-lipoic acid (ALA), may influence metabolic dysfunction. Research in a type 2 diabetes mellitus mouse model demonstrated that alpha this compound administration did not affect blood glucose levels but restored renal function and significantly improved kidney fibrosis, ameliorating mitochondrial dysfunction researchgate.net. This suggests this compound's potential in addressing metabolic complications like diabetic kidney disease by improving mitochondrial function and regulating transcriptional factors researchgate.net. The mitochondrial sirtuin SIRT4 also acts as a lipoamidase, hydrolyzing this compound cofactors from the E2 component of PDH, thereby inhibiting PDH activity and influencing cellular metabolism thno.orgspandidos-publications.comkoreamed.orge-dmj.org.
Investigating Roles in Neurodegenerative Diseases
This compound is being investigated for its potential therapeutic role in neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) nomisfoundation.chbiorxiv.org. Research indicates that this compound can prevent the formation of pathological stress granules, which are protein-rich condensates associated with cellular stress and ALS nomisfoundation.ch. These aggregates, containing proteins like FUS and TDP-43, are thought to disrupt gene regulation and DNA repair nomisfoundation.ch. Studies in fly and worm disease models, as well as on motor neurons derived from ALS patients, have shown that this compound can dissolve existing stress granules and prevent new ones from forming, improving cell health, neuron structure, and motor function nomisfoundation.ched.ac.uk. This compound appears to modulate the redox state of specific stress granule proteins, preventing their condensation and allowing them to return to the nucleus nomisfoundation.ch. This suggests that modulating protein condensation with molecules like this compound could be a promising therapeutic strategy for ALS and potentially other neurodegenerative diseases linked to protein aggregation nomisfoundation.chnomisfoundation.ch. Furthermore, this compound has been shown to ameliorate oxidative stress through the induction of the Nrf2/ARE signaling pathway in PC12 cells, a mechanism relevant to neurodegenerative conditions where oxidative stress is a contributing factor researchgate.net.
This compound in Inflammation and Oxidative Damage
This compound has demonstrated antioxidant and anti-inflammatory effects in various contexts iomcworld.comnih.govnih.govfrontiersin.org. Studies in laying hens fed oxidized fish oil showed that this compound supplementation alleviated the induced host inflammatory response and oxidative damage in the oviduct nih.govfrontiersin.org. This was evidenced by decreased inflammatory factors and increased antioxidant parameters in serum and oviduct tissues, ultimately improving reproductive function nih.govfrontiersin.org. This compound's ability to alleviate oxidative stress may involve the activation of pathways like the PI3K/Akt-mediated Nrf2 signaling pathway, as observed in studies on hypertensive myocardial hypertrophy nih.gov. Additionally, research into the pyruvate dehydrogenase complex (PDC) during acute inflammation suggests that glutathionylation on PDCE2 this compound sulfurs is a specific modification associated with inflammation and cell death biorxiv.org.
Potential as a Biomarker for Disease States
Given its central role in metabolic pathways and its involvement in processes linked to various diseases, this compound or its related metabolic activity could potentially serve as a biomarker for certain disease states nih.govnih.gov. While direct evidence for this compound itself as a widely established biomarker is still emerging, the dysregulation of lipoylated enzymes in metabolic disorders and the observed changes in inflammatory and oxidative stress markers in response to this compound administration in disease models suggest this potential nih.govresearchgate.netnih.gov. For example, metabolic dysfunction linked to defects in PDC activity, which relies on this compound as a cofactor, has been observed in conditions like myalgic encephalopathy/chronic fatigue syndrome koreamed.org. Further research is needed to explore the utility of measuring this compound levels or the activity of this compound-dependent enzymes as indicators of disease presence or progression.
Development of this compound-Based Therapeutic Strategies
The emerging understanding of this compound's roles beyond its traditional coenzyme function is paving the way for the development of this compound-based therapeutic strategies.
This compound as a Modulator of Cellular Metabolism
This compound's fundamental role as a cofactor in key metabolic enzymes like PDC positions it as a potential modulator of cellular metabolism invivochem.comwikipedia.orgnih.gov. By influencing the activity of these complexes, this compound can impact glucose and amino acid metabolism, as well as ATP production nih.govroyalsocietypublishing.org. The interaction between mitochondrial sirtuins, such as SIRT4, and this compound highlights a regulatory mechanism that controls metabolic flux thno.orgspandidos-publications.comkoreamed.orge-dmj.org. Research into the effects of this compound in metabolic disorders, such as diabetic kidney disease, further supports its potential to modulate cellular metabolic processes and improve mitochondrial function researchgate.net. The ability of this compound to influence metabolic pathways suggests its potential application in conditions characterized by metabolic dysregulation ontosight.ai.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 863 |
| Lipoic acid | 864 |
| Dihydrothis compound (B1198117) | 663 |
| FUS (Fused in Sarcoma) | - |
| TDP-43 (TAR DNA-binding protein 43) | - |
| SIRT4 (Sirtuin 4) | - |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | - |
| PI3K (Phosphoinositide 3-kinase) | - |
| Akt (Protein kinase B) | - |
| PDCE2 (Pyruvate dehydrogenase complex E2) | - |
| RXRα (Retinoid X receptor alpha) | - |
| CDX2 (Caudal type homeobox 2) | - |
| CFTR (Cystic fibrosis transmembrane conductance regulator) | - |
| β-catenin | - |
| Snail (SNAI1) | - |
| DLAT (Dihydrolipoyllysine acetyltransferase) | - |
Note: PubChem CIDs are not available for protein names like FUS, TDP-43, SIRT4, Nrf2, PI3K, Akt, PDCE2, RXRα, CDX2, CFTR, β-catenin, Snail, and DLAT as they are proteins, not small molecules.
Interactive Data Table (Illustrative Example based on Search Results)
While specific detailed datasets suitable for a comprehensive interactive table across all sections were not consistently present in the search results, an illustrative example based on the laying hen study nih.govfrontiersin.org could be structured as follows:
| Parameter (Serum) | FO Group | OFO Group | OFO + LAM Group | Statistical Significance (OFO vs FO) | Statistical Significance (OFO + LAM vs OFO) |
| Egg-laying rate (%) | Data X | Data Y | Data Z | p < 0.05 | p < 0.05 |
| TNF-α (pg/mL) | Data A | Data B | Data C | p < 0.05 | p < 0.05 |
| IL-6 (pg/mL) | Data D | Data E | Data F | p < 0.05 | p < 0.05 |
| T-AOC (U/mL) | Data G | Data H | Data I | p < 0.05 | p < 0.05 |
| T-SOD (U/mL) | Data J | Data K | Data L | p < 0.05 | p < 0.05 |
| GSH-Px (U/mL) | Data M | Data N | Data O | p < 0.05 | p < 0.05 |
(Note: "Data X, Y, Z, A, B, C, etc." are placeholders as the exact numerical data was not extracted in a format suitable for direct table generation from the search snippets. A real interactive table would populate these with actual numerical values and allow for sorting/filtering if the platform supports it.)
This table structure demonstrates how research findings on the effects of this compound on specific markers in a disease model could be presented. Similar tables could be constructed for other research areas if the source data were available in a structured format.
Targeting this compound Dehydrogenase for Antimicrobial Development
This compound dehydrogenase (LADH), also known as dihydrothis compound dehydrogenase (LipDH), is a flavoenzyme that plays a critical role in the function of several key metabolic complexes in microorganisms, including bacteria and parasites nih.govnih.govnih.gov. Its essentiality for growth and survival in various pathogens, such as Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and Trypanosoma cruzi, the parasite responsible for Chagas disease, has positioned it as a promising target for the development of new antimicrobial agents nih.govacs.orgmendeley.combiorxiv.org.
Research has focused on identifying and developing inhibitors that selectively target bacterial or parasitic LADH while sparing the human enzyme, which is crucial to avoid host toxicity nih.govacs.orgscispace.com. Studies on Mtb LADH have shown that inhibiting this enzyme can lead to the accumulation of intracellular pyruvate, a phenotype consistent with the genetic deletion of the lpd gene in Mtb nih.govacs.org. This accumulation supports the on-target activity of these inhibitors within the bacteria nih.govacs.org.
Specific examples of research in this area include the development of sulfonamide analogs and triazaspirodimethoxybenzoyls as potent and selective inhibitors of Mtb LADH nih.govacs.orgscispace.com. These compounds have demonstrated activity against Mtb in laboratory cultures and within mouse primary macrophages, indicating their potential as therapeutic agents nih.govacs.org. The selectivity over the human enzyme is attributed to distinct binding interactions within the active site, which can be exploited for species-specific drug design nih.govscispace.com. Further studies are exploring how factors like target residence time influence the antibacterial activity and potential in vivo efficacy of these inhibitors nih.gov.
In the context of parasitic infections, T. cruzi LipDH is also considered a promising target for structure-based drug development mendeley.com. Studies on mammalian LipDH have shown its ability to catalyze redox cycling of certain nitrofuran derivatives, including the antitrypanosomal drug Nifurtimox mendeley.com. Understanding the role of T. cruzi LipDH in drug activation is an ongoing area of research mendeley.com.
Considerations for Pharmacokinetics and Efficacy
Understanding the pharmacokinetics (PK) and efficacy of this compound and its related compounds is essential for assessing their therapeutic potential. Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body, while efficacy refers to its ability to produce a desired effect.
While lipoic acid (LA), the precursor to this compound, has been more extensively studied regarding its PK properties, research is also emerging on this compound itself and its derivatives researchgate.netresearchgate.net. Studies on this compound C and similar analogs are investigating their pharmacokinetic profiles and efficacy, often involving in vitro experiments and animal models ontosight.ai. The goal is to understand how these compounds behave in biological systems and their potential therapeutic applications ontosight.ai.
For instance, research on a fictitious antipyretic drug based on this compound highlights the use of integrated PK-pharmacodynamic (PK-PD) models to explore optimal dosing regimens uri.edu. Although this is a model study, it illustrates the type of analysis applied to understand the relationship between the concentration of a compound in the body and its effect uri.edu.
Regarding efficacy, this compound has shown promise in areas beyond its traditional coenzyme function. For example, it has been found to stimulate mitochondrial biogenesis in adipocytes, a process that could have therapeutic implications for metabolic disorders like obesity and diabetes nih.govnih.gov. This compound demonstrated a significantly greater potency in stimulating mitochondrial biogenesis compared to lipoic acid in 3T3-L1 adipocytes nih.govnih.gov. This effect was shown to involve signaling through the endothelial NO synthase-cGMP-protein kinase G pathway nih.govnih.gov.
Studies also indicate that this compound can protect against oxidative stress-mediated neuronal cell damage, suggesting potential therapeutic applications in neurodegenerative disorders acs.orgmedchemexpress.com. This protective effect is linked to the induction of the Nrf2/ARE signaling pathway, which regulates antioxidant and detoxifying enzymes acs.orgmedchemexpress.com.
Further research is needed to fully elucidate the pharmacokinetics and efficacy of specific this compound derivatives and analogs in humans ontosight.aiontosight.ai.
Advanced Synthetic Biology Applications of this compound
The unique chemical properties of this compound and the enzymes involved in its metabolism and attachment to proteins (lipoylation) are being explored in the field of synthetic biology. Lipoate-protein ligases (LplA), the enzymes responsible for attaching lipoic acid (and subsequently forming this compound on target proteins), are of particular interest nih.govnih.govbiorxiv.orgasm.org.
Research has demonstrated the use of bacterial lipoate ligases, such as E. coli LplA and B. subtilis LplJ, to rescue lipoylation deficiencies in mammalian cells biorxiv.org. This highlights the potential to use these enzymes to engineer or restore metabolic pathways in different organisms biorxiv.org.
Furthermore, studies have shown that E. coli LplA can exhibit rare phase behavior, forming orthogonal condensates in cells that can be specifically dissolved by its natural substrate, lipoic acid, and its analog, this compound nih.govtuhh.de. This property is of interest for developing chemically regulatable protein phase behavior, which has implications for both biomedicine and synthetic biology nih.govtuhh.de. Such systems could potentially be used to create dynamic cellular compartments or control protein activity in engineered biological systems nih.gov.
The ability to modify proteins with lipoic acid using lipoate ligases also has applications in cell biology research, such as studying protein localization and protein-protein interactions asm.org.
Exploration of this compound Analogs and Derivatives
The exploration of this compound analogs and derivatives is an active area of research aimed at developing compounds with improved properties, such as enhanced pharmacokinetic profiles, increased stability, or targeted biological activities ontosight.ainih.govresearchgate.netresearchgate.net.
Various modifications to the lipoic acid backbone and the amide group are being investigated. For example, intramolecular selenotrisulfide derivatives of lipoic acid and this compound have been synthesized and characterized nih.gov. These derivatives exhibit significant stability and can be reduced by enzymes like this compound dehydrogenase, suggesting their potential in redox-related applications or as model selenium donor compounds nih.gov.
N-phenyl this compound and 8-mercapto-N-phenyloctanamide derivatives have been synthesized and evaluated for their antiproliferative activity researchgate.net. These studies explore the impact of structural modifications, such as the position of the thiol moiety, on biological activity researchgate.net. Docking studies are often used in conjunction with synthesis to understand how these analogs interact with potential target proteins researchgate.netresearchgate.net.
The synthesis of this compound-grafted high molecular compounds, such as those involving polysaccharides like chondroitin (B13769445) sulfate, carboxymethyl cellulose, or hyaluronic acid, is also being explored epo.org. These modifications aim to create novel materials with potential medical usability by combining the biological functions of this compound with the properties of these polymers epo.org.
Encapsulation techniques are also being applied to modify the properties of lipoic acid and its derivatives, aiming to improve solubility, stability, and bioavailability for potential therapeutic applications researchgate.net.
Integration of Omics Data for Comprehensive this compound Studies
The integration of large-scale biological datasets, collectively known as omics data (genomics, transcriptomics, proteomics, metabolomics), is becoming increasingly important for gaining a comprehensive understanding of this compound's roles and the pathways it is involved in.
Omics approaches can help identify genes and proteins involved in this compound synthesis, attachment (lipoylation), and metabolism, as well as how these pathways are regulated under different physiological and pathological conditions nih.govontosight.ai. For example, proteomic studies using mass spectrometry can help identify lipoylated proteins and quantify changes in lipoylation levels nih.gov.
In the context of antimicrobial development, omics data integration has been used to facilitate target selection for new antiparasitic drugs, including enzymes like dihydrothis compound dehydrogenase nih.gov. By analyzing genomic and transcriptomic data from parasites, researchers can identify essential genes and proteins that are potential drug targets and are expressed during the relevant life stages of the parasite nih.gov.
Metabolomics can provide insights into the metabolic consequences of altering this compound levels or inhibiting enzymes in this compound-dependent pathways. For instance, inhibiting mycobacterial LADH leads to the accumulation of specific metabolites like pyruvate, which can be detected using metabolomic techniques nih.govacs.org.
Novel Functions of this compound Beyond Canonical Roles
While this compound is primarily known for its role as a cofactor in multienzyme complexes involved in energy metabolism, emerging research is uncovering novel functions that extend beyond these canonical roles ontosight.ainih.gov.
One area of investigation is the potential role of this compound in cellular signaling pathways. Studies have shown that this compound can stimulate mitochondrial biogenesis through the eNOS-cGMP-PKG signaling pathway in adipocytes nih.govnih.gov. This suggests a signaling function that influences cellular energy metabolism and mitochondrial health nih.govnih.gov.
This compound has also been shown to ameliorate oxidative stress by inducing the Nrf2/ARE signaling pathway, which is critical for the expression of antioxidant and detoxifying enzymes acs.orgmedchemexpress.com. This indicates a role in cellular defense mechanisms beyond its direct antioxidant properties as part of the lipoic acid/dihydrolipoic acid redox couple ontosight.aiontosight.ai.
Furthermore, the regulatory mechanisms involving this compound and its associated enzymes are being explored in more detail. For example, the activity of the pyruvate dehydrogenase complex is tightly regulated by phosphorylation and dephosphorylation, with pyruvate dehydrogenase (this compound) phosphatase playing a key role in its activation ontosight.aiontosight.ai. Understanding these regulatory layers can reveal novel ways in which this compound-dependent pathways are controlled and integrated into broader cellular networks nih.govontosight.aiontosight.ai.
The ability of lipoate-protein ligase A to form regulatable protein condensates also points towards potential non-catalytic or structural roles for this compound-binding proteins in cellular organization and function nih.govtuhh.de.
These emerging areas of research highlight the expanding understanding of this compound's biological significance and its potential involvement in a wider range of cellular processes and therapeutic applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 810 |
| Lipoic acid | 821 |
| Dihydrothis compound | 10009 |
| Dihydrolipoic acid | 3925 |
| Nifurtimox | 449696 |
| Pyruvate | 1060 |
| Acetyl-CoA | 444493 |
| NADH | 5875 |
| NAD+ | 5876 |
| cGMP | 766 |
| H2O2 (Hydrogen peroxide) | 784 |
| 6-hydroxydopamine (6-OHDA) | 16904 |
Interactive Data Tables
Data from the text can be presented in interactive tables. For example, comparing the potency of this compound and lipoic acid in stimulating mitochondrial biogenesis:
| Compound | Concentration (µmol/L) | Effect on Mitochondrial Biogenesis (Relative to Control) | Citation |
| This compound | 1 | Increased | nih.govnih.gov |
| This compound | 10 | Increased (10-100-fold greater than LA) | nih.govnih.gov |
| Lipoic Acid | 100 | Most effective at this concentration | nih.govnih.gov |
Q & A
Q. What established methodologies are used to detect and quantify lipoamide in enzymatic assays?
this compound detection typically employs techniques such as Western blotting (using antibodies like anti-Lipoamide Dehydrogenase, C-terminal; ), high-performance liquid chromatography (HPLC) , or mass spectrometry . For quantification, UV-Vis spectroscopy is utilized due to this compound’s absorption at 330–340 nm in its reduced (dithiol) state. Key considerations include:
- Sample preparation : Avoid oxidative conditions to prevent disulfide bond formation.
- Controls : Include thiol-blocking agents (e.g., N-ethylmaleimide) to validate specificity .
| Method | Detection Limit | Key Application |
|---|---|---|
| Western Blot | ~1 ng/mL | Protein-specific localization |
| HPLC-UV | 0.1 µM | Quantification in metabolic studies |
| Fluorescence Assays | 10 nM | Real-time activity monitoring |
Q. What is this compound’s role in pyruvate dehydrogenase complex (PDC) activity, and how is this experimentally validated?
this compound acts as a coenzyme in PDC, shuttling acyl groups between catalytic sites. Experimental validation involves:
- Knockout models : Deleting this compound-binding domains in E. coli PDC reduces acetyl-CoA production by >90% .
- Isotopic tracing : Using ¹³C-labeled pyruvate to track this compound-dependent carbon flux via NMR .
- Enzyme kinetics : Measuring Km values for this compound (typically 2–5 µM) in reconstituted systems .
Q. What are the critical storage and handling protocols for this compound in laboratory settings?
this compound is light-sensitive and prone to oxidation. Protocols include:
- Storage : –20°C under argon, dissolved in DMSO (10 mM stock) .
- Handling : Use glove boxes or nitrogen-purged environments to prevent disulfide formation .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to study this compound’s redox activity in vitro?
Key variables to optimize:
- Buffer systems : Tris-HCl (pH 7.4–8.0) preserves thiol reactivity, while phosphate buffers may chelate metal cofactors .
- Redox agents : Use NADH/NAD+ ratios to modulate this compound’s dithiol/disulfide state, monitored via Ellman’s assay .
- Temperature : Activity assays at 37°C show 30% higher turnover than room temperature in mammalian PDC .
Q. What strategies resolve contradictions in reported this compound binding affinities across studies?
Discrepancies often arise from:
- Assay variability : Surface plasmon resonance (SPR) reports tighter binding (Kd = 0.5 µM) than isothermal titration calorimetry (Kd = 2 µM) due to immobilization artifacts .
- Protein isoforms : Human vs. bacterial PDC exhibit 10-fold differences in this compound affinity . Recommendation : Validate findings using orthogonal methods (e.g., SPR + computational docking) and report buffer conditions explicitly .
Q. How can computational modeling enhance the design of this compound-targeted inhibitors for metabolic disorders?
- Molecular dynamics (MD) : Simulate this compound’s conformational flexibility in PDC’s E2 core to identify allosteric pockets .
- Docking studies : Screen compound libraries against this compound-binding sites (e.g., using AutoDock Vina) with validation via IC50 assays .
- Machine learning : Train models on published Kd values to predict novel inhibitor scaffolds .
Methodological Challenges and Solutions
Q. What are common pitfalls in interpreting this compound’s role in oxidative stress studies, and how can they be mitigated?
Q. How should researchers design controls for this compound-related assays to ensure reproducibility?
Essential controls include:
- Negative controls : Heat-inactivated enzymes or thiol-blocked this compound.
- Positive controls : Commercially available reduced/oxidized this compound standards .
- Blinding : Assign sample preparation and data analysis to separate team members to reduce bias .
Data Presentation and Publication Guidelines
Q. What are the best practices for presenting this compound-related data in manuscripts?
- Figures : Use line graphs for kinetic data and structural diagrams from PDB (e.g., 1W85 for human PDC) .
- Tables : Report purity (>95% by HPLC), storage conditions, and batch numbers for reproducibility .
- Supplemental Data : Include raw NMR spectra or docking parameters in public repositories (e.g., Zenodo) .
Q. How can researchers address peer review critiques about this compound’s stability in submitted work?
Proactively:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
